2-Bromo-4-methoxyphenylboronic acid
Description
2-Bromo-4-methoxyphenylboronic acid, commonly stabilized as its pinacol ester (CAS: 3025763-18-9), is a boronic acid derivative featuring a bromine substituent at the ortho position and a methoxy group at the para position of the phenyl ring. Its molecular formula is C₁₃H₁₈BBrO₃ (pinacol ester form), with a molecular weight of 313.0 g/mol . The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functional group, which enables the formation of carbon-carbon bonds in pharmaceutical and materials science research.
Properties
IUPAC Name |
(2-bromo-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAGASZZPOEXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxyphenylboronic acid typically involves the reaction of 2-bromo-4-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Formation of Grignard Reagent: 2-Bromo-4-methoxyphenyl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent.
Reaction with Trimethyl Borate: The Grignard reagent is then reacted with trimethyl borate at low temperatures.
Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid to yield 2-Bromo-4-methoxyphenylboronic acid.
Industrial Production Methods
Industrial production methods for 2-Bromo-4-methoxyphenylboronic acid are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: It can be oxidized to form phenols or quinones.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution.
Scientific Research Applications
2-Bromo-4-methoxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicinal Chemistry: Used in the development of pharmaceutical compounds, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Research: Used as a tool for studying enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Mechanism of Action
The primary mechanism of action of 2-Bromo-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Key Properties:
- Purity : 95–97% (typical commercial grade) .
- Hazards : Classified under GHS with warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
- Storage : Stable at 2–8°C in sealed containers to prevent moisture absorption .
Comparison with Structural Analogs
Boronic acids with halogen and alkoxy substituents are pivotal in tuning reactivity and selectivity in organic synthesis. Below is a detailed comparison of 2-bromo-4-methoxyphenylboronic acid with similar compounds:
Structural Analogs and Substituent Effects
Reactivity and Application Differences
- Electron-Donating vs. Bromine acts as a steric and electronic modulator, facilitating oxidative addition in palladium-catalyzed reactions .
Steric Effects :
Solubility and Stability :
- The pinacol ester form of 2-bromo-4-methoxyphenylboronic acid exhibits superior stability under ambient conditions compared to free boronic acids, which are prone to protodeboronation .
- Pyridine-containing analogs (e.g., 2-bromo-6-(2-methoxyphenyl)pyridine-4-boronic acid) show enhanced solubility in aqueous-organic mixtures due to nitrogen lone-pair interactions .
Biological Activity
2-Bromo-4-methoxyphenylboronic acid (C₁₃H₁₉BBrO₃) is a specialized organoboron compound notable for its diverse biological activities. This article delves into its properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
- Molecular Formula : C₁₃H₁₉BBrO₃
- Molecular Weight : Approximately 307.1 g/mol
- Appearance : White to almost white powder
- Melting Point : 26-28 °C
Research indicates that 2-bromo-4-methoxyphenylboronic acid acts primarily as an enzyme inhibitor , particularly targeting carbonic anhydrases. These enzymes play crucial roles in physiological processes, including pH regulation and ion transport. The compound has shown effectiveness in inhibiting fungal beta-carbonic anhydrases from pathogens such as Candida albicans and Cryptococcus neoformans, suggesting its potential utility in antifungal therapies.
Biological Activity
The biological activity of 2-bromo-4-methoxyphenylboronic acid can be summarized as follows:
- Inhibition of Carbonic Anhydrases : This compound binds to the active site of carbonic anhydrases, blocking their catalytic activity. This inhibition mechanism is crucial for developing treatments for fungal infections.
- Antifungal Properties : Studies have demonstrated that this compound exhibits antifungal activity against specific pathogens, making it a candidate for further research in antifungal drug development.
Study 1: Antifungal Activity Against Candida albicans
In a controlled study, 2-bromo-4-methoxyphenylboronic acid was tested against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations below 10 µM, with a selectivity index (SI) greater than 50, highlighting its potential as a selective antifungal agent .
Study 2: Inhibition of Carbonic Anhydrases
Another study focused on the compound's ability to inhibit various carbonic anhydrases. The binding affinity was measured using enzyme assays, revealing that the compound effectively inhibits both cytosolic and mitochondrial forms of the enzyme. This inhibition was confirmed through kinetic studies, which demonstrated competitive inhibition with respect to bicarbonate .
Comparative Analysis with Similar Compounds
The following table compares 2-bromo-4-methoxyphenylboronic acid with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4-methoxyphenylboronic acid | C₁₃H₁₉BBrO₃ | Effective carbonic anhydrase inhibitor |
| 4-Methoxyphenylboronic Acid Pinacol Ester | C₁₃H₁₉B₃O₃ | Lacks bromine; used in similar reactions |
| 2-Bromo-5-methoxyphenylboronic Acid Pinacol Ester | C₁₃H₁₈BBrO₃ | Different methoxy group position; similar reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
